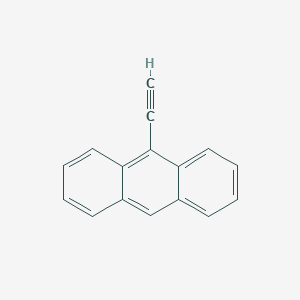

9-Ethynylanthracene

Descripción general

Descripción

Synthesis Analysis

9-Ethynylanthracene and its derivatives can be synthesized through various methods. A notable approach is the polymerization of 9-ethynylanthracene using Ziegler-Natta catalysts, which results in polymers with a polyene structure. This method indicates electronic interactions between anthryl groups leading to unique structural formations (Dumitrescu, Grigoras, & Simionescu, 1983). Additionally, the synthesis of 2,9-diethynylanthracene derivatives has been achieved, showcasing the potential for creating unsymmetrical positions which are pivotal for developing materials with specific optical properties (Toyota, Kawakami, & Iwanaga, 2014).

Molecular Structure Analysis

The structure of polymers derived from 9-ethynylanthracene indicates significant u.v. hypochromism compared to 9-vinylanthracene, which could be attributed to the electronic interactions between anthryl groups. These interactions suggest a helical cis-cisoidal structure, offering insight into the molecular architecture of 9-ethynylanthracene polymers and their thermal behavior supporting the cis structure (Dumitrescu, Grigoras, & Simionescu, 1983).

Chemical Reactions and Properties

The polymerization of 9-ethynylanthracene has been studied extensively, revealing that it can undergo reactions with phosphinic, arsinic, and stibinic initiators to produce polymers with a conjugated polyenic structure. These reactions indicate the formation of polymers that possess cis configurations, further showcasing the versatility and the range of possible chemical modifications and properties of 9-ethynylanthracene-based materials (Simionescu, Dumitrescu, Grigoras, & Negulescu, 1979).

Physical Properties Analysis

The physical properties of 9-ethynylanthracene derivatives, especially their photophysical behavior, are of great interest. These compounds exhibit intense fluorescence at room temperature, with the fluorescence quantum yield and lifetime being significantly high. Such properties are crucial for applications in optoelectronics and photonics, where efficient light emission is desired (Kyushin, Ikarugi, Goto, Hiratsuka, & Matsumoto, 1996).

Chemical Properties Analysis

The chemical properties of 9-ethynylanthracene and its derivatives underscore their utility in synthesizing materials with specific functionalities. The ability to undergo various chemical reactions, such as coupling reactions to form polymers and other organic compounds, demonstrates the chemical versatility of 9-ethynylanthracene. This versatility is crucial for creating materials with tailored properties for applications in materials science and organic electronics (Manhart et al., 1999).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

9-ethynylanthracene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10/c1-2-14-15-9-5-3-7-12(15)11-13-8-4-6-10-16(13)14/h1,3-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZBYXQREMPYLP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C2C=CC=CC2=CC3=CC=CC=C31 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399811 | |

| Record name | 9-ethynylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Ethynylanthracene | |

CAS RN |

13752-40-4 | |

| Record name | 9-ethynylanthracene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399811 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Disodium 2-[[1-(2,5-dichloro-4-sulphonatophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-pyrazol-4-yl]azo]naphthalene-1-sulphonate](/img/structure/B80790.png)